molecular formula C8H14O2 B7964602 1-(4-Hydroxycyclohexyl)ethanone

1-(4-Hydroxycyclohexyl)ethanone

Cat. No.: B7964602
M. Wt: 142.20 g/mol
InChI Key: LDHQMPWYKOPGCI-UHFFFAOYSA-N
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Description

1-(4-Hydroxycyclohexyl)ethanone is an organic compound with the molecular formula C8H14O2. It is also known by its systematic name, 4-Hydroxy-1-acetyl-cyclohexane. This compound features a cyclohexane ring substituted with a hydroxy group at the 4-position and an ethanone group at the 1-position. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxycyclohexyl)ethanone can be synthesized through several methods. One common synthetic route involves the hydroxylation of 1-ethynylcyclohexanol followed by the addition of ethanone. The reaction typically employs hydroxylamine in the presence of a solvent like 2-methyl-1-propanol under reflux conditions . The reaction mixture is then cooled, and the product is crystallized from a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 1-ethynylcyclohexanol followed by acetylation. This process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxycyclohexyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a halide.

Major Products

    Oxidation: 4-Keto-1-acetyl-cyclohexane or 4-carboxy-1-acetyl-cyclohexane.

    Reduction: 1-(4-Hydroxycyclohexyl)ethanol.

    Substitution: 1-(4-Halocyclohexyl)ethanone.

Scientific Research Applications

1-(4-Hydroxycyclohexyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, while the ethanone group can participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxycyclohexyl)methanol: Similar structure but with a methanol group instead of an ethanone group.

    4-Hydroxycyclohexanone: Lacks the ethanone group at the 1-position.

    1-(4-Hydroxyphenyl)ethanone: Contains a phenyl ring instead of a cyclohexane ring.

Uniqueness

1-(4-Hydroxycyclohexyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxy group and an ethanone group on a cyclohexane ring makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(9)7-2-4-8(10)5-3-7/h7-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQMPWYKOPGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyllithium (1M in THF) (120 mL, 3.5 eq.) was added to a solution of 4-hydroxy-cyclohexanecarboxylic acid (cis/trans mixture) (5.00 g, 1 eq.) in THF (350 mL) at −78° C. After stirring at −78° C. for 45 min, the cooling bath was removed and the resulting mixture was warmed to room temperature and stirred overnight. After total 24 h, the resulting reaction mixture was poured into ice/water (800 mL). This mixture was vigorously stirred. The separated aqueous phase was extracted with MeOH/EtOAc (˜ 1/20). The combined organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified by chromatography (50% to 100% EtOAc/hexanes) to give 1-(4-hydroxy-cyclohexyl)-ethanone (2.08 g, 42%).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

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